

Spectroscopic Profile of 1-(Thiophen-3-yl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: *1-(Thiophen-3-yl)ethanol*

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(Thiophen-3-yl)ethanol**, a molecule of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, alongside standardized experimental protocols. Mass Spectrometry (MS) data for the isomeric compound 2-(thiophen-3-yl)ethanol is also included for reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1-(Thiophen-3-yl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.38	m	-	1H	Thiophene-H
7.23–7.30	m	-	3H	Thiophene-H
4.88	q	6.4	1H	CH-OH
1.93	s	-	1H	OH
1.49	d	6.4	3H	CH ₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
147.9	Thiophene-C
134.4	Thiophene-C
129.8	Thiophene-C
127.5	Thiophene-C
125.6	Thiophene-C
123.6	Thiophene-C
69.8	CH-OH
25.2	CH ₃

Infrared (IR) Spectroscopy

IR (Thin Film)

Wavenumber (v _{max}) cm ⁻¹	Assignment
3355	O-H stretch
1598	C=C stretch (thiophene ring)
1574	C=C stretch (thiophene ring)
1477	C-H bend
1079	C-O stretch
811	C-H out-of-plane bend
786	C-H out-of-plane bend
697	C-S stretch

Mass Spectrometry (MS)

Mass spectrometry data for **1-(Thiophen-3-yl)ethanol** was not available in the searched literature. However, the mass spectrum for the isomeric compound, 2-(thiophen-3-yl)ethanol, is presented below for reference from the NIST WebBook.[\[1\]](#) It is important to note that while the molecular weight is identical, the fragmentation pattern will differ.

Electron Ionization Mass Spectrum of 2-(thiophen-3-yl)ethanol[\[1\]](#)

m/z	Relative Intensity (%)
45	25
58	28
84	30
97	100
98	35
128	38

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3) and transferred to an NMR tube. The spectrum is acquired on a spectrometer, such as a 400 MHz instrument. The data is processed, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

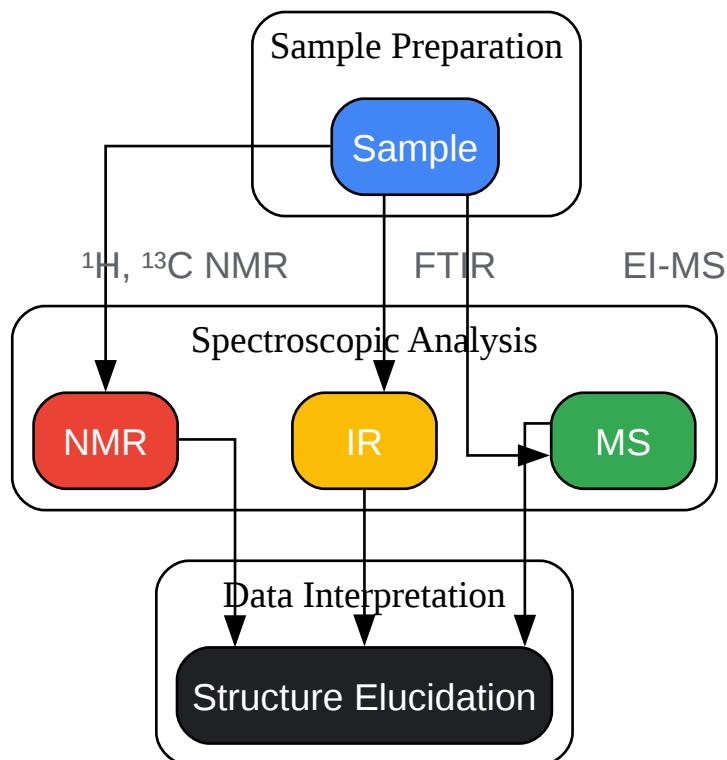
A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound can be deposited on a single plate and the solvent evaporated. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

For a volatile compound like **1-(Thiophen-3-yl)ethanol**, electron ionization (EI) mass spectrometry is a common technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.



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General workflow for spectroscopic analysis.

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References

- 1. 3-Thiopheneethanol [webbook.nist.gov]
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